molecular formula C19H21NO2 B1325673 2-Methoxy-3'-pyrrolidinomethyl benzophenone CAS No. 898794-00-8

2-Methoxy-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1325673
CAS No.: 898794-00-8
M. Wt: 295.4 g/mol
InChI Key: JBCGRPAJWYPDDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-methoxybenzoyl chloride with 3-(pyrrolidinomethyl)phenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The resulting product is extracted using an organic solvent such as dichloromethane, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-3’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, it can interact with receptors on the cell surface, triggering signaling cascades that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzophenone: A simpler analog with similar structural features but lacking the pyrrolidinomethyl group.

    3’-Pyrrolidinomethyl benzophenone: Similar structure but without the methoxy group.

    2-Hydroxy-3’-pyrrolidinomethyl benzophenone: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

2-Methoxy-3’-pyrrolidinomethyl benzophenone is unique due to the presence of both methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCGRPAJWYPDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643182
Record name (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-00-8
Record name (2-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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